molecular formula C18H21N5O2 B12181225 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B12181225
M. Wt: 339.4 g/mol
InChI Key: NDQFGGNMYUYMEM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a phthalazine core substituted with a 2-methylpropyl group at position 3 and an oxo group at position 2. The acetamide moiety is further functionalized with a 1-methyl-1H-pyrazol-4-yl group. The structural complexity of this molecule suggests dual functionality: the phthalazine ring may confer binding affinity to enzymatic targets, while the pyrazole-acetamide moiety could enhance solubility or modulate pharmacokinetics.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H21N5O2/c1-12(2)10-23-18(25)15-7-5-4-6-14(15)16(21-23)8-17(24)20-13-9-19-22(3)11-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,24)

InChI Key

NDQFGGNMYUYMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN(N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the phthalazinone core and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include acyl chlorides, hydrazines, and pyrazole derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares core motifs with other pyrazole-acetamide derivatives, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (referred to as Compound A in ). Key differences include:

  • Core heterocycle : The target molecule uses a phthalazine ring, whereas Compound A employs a pyrazole ring fused with a phenyl group.
  • Substituents : The target compound’s phthalazine is substituted with a 2-methylpropyl group, while Compound A features a 4-nitrophenylacetamide side chain.
  • Hydrogen bonding : Compound A exhibits N–H⋯O and C–H⋯O interactions forming R₂²(10) graph set motifs , whereas the phthalazine core in the target compound may enable additional π-π stacking or stronger hydrogen bonds due to its extended aromatic system.

Physicochemical Properties

Property Target Compound Compound A
Molecular Weight ~385.4 g/mol (calculated) 366.37 g/mol
Solubility Likely moderate (amide and pyrazole enhance polarity) Low in water, soluble in dichloromethane
Hydrogen Bond Donors 2 (amide NH, phthalazine NH) 2 (amide NH, pyrazole NH)
Aromatic Systems Phthalazine + pyrazole Pyrazole + phenyl + nitrophenyl

Crystallographic and Computational Insights

  • Compound A crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing a 2D supramolecular network . The dihedral angles between aromatic planes (e.g., 59.3° between phenyl rings) influence packing efficiency.
  • For the target compound, computational modeling (e.g., density functional theory) would predict similar hydrogen-bonding patterns but altered crystal packing due to the bulkier phthalazine core. Refinement software like SHELXL () would be critical for resolving its structure.

Biological Activity

The compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a member of the phthalazinone family, characterized by its unique structural features that include a dihydrophthalazine moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2C_{23}H_{24}N_{6}O_{2} with a molecular weight of 416.5 g/mol. Its structure includes critical functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
CAS Number1435905-24-0

The primary mechanism by which 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide exerts its biological effects is through the inhibition of tubulin polymerization . Tubulin is essential for microtubule formation, which is critical for cell division. By disrupting microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide . For instance, a related pyrazole-based compound demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 134.6 mg/L to 168.7 mg/L .

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/L)MBC (mg/L)
Compound 12E. coli134.9<269.8
Compound 14L. monocytogenes134.6<269.2

Study 1: Anticancer Efficacy

In a study investigating the anticancer potential of pyrazole derivatives, it was found that the tested compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism involved the disruption of microtubule dynamics, leading to apoptosis in tumor cells.

Study 2: Antibacterial Properties

A series of synthesized pyrazole derivatives were tested for their antibacterial properties against several pathogens. The results indicated that specific modifications to the pyrazole ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

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